tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate: is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of 7-azabicyclo[2.2.1]heptane , a bicyclic amine, and is commonly used in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 7-azabicyclo[2.2.1]heptane with tert-butyl isocyanate under controlled conditions.
The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate group.
Industrial Production Methods:
On an industrial scale, the synthesis involves large-scale reactors with precise temperature and pressure control to ensure high yield and purity.
Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbamate group to amines.
Substitution: Substitution reactions at the nitrogen atom are common, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation reactions often use reagents like hydrogen peroxide or chromium(VI) compounds.
Reduction reactions may employ lithium aluminum hydride or sodium borohydride.
Substitution reactions typically use alkyl halides or other electrophiles under basic or acidic conditions.
Major Products Formed:
Oxidation products include various carbonyl derivatives.
Reduction products are typically amines.
Substitution products can include a wide range of alkylated or acylated derivatives.
Chemistry:
The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
It serves as a precursor for the synthesis of other pharmaceuticals and biologically active compounds.
Biology:
It is utilized in the study of enzyme inhibitors and receptor ligands.
The compound can be used to probe biological pathways and understand molecular interactions.
Medicine:
Research is ongoing to explore its use in treating various diseases, including neurological disorders.
Industry:
The compound is used in the production of specialty chemicals and materials.
It is also employed in the development of new chemical processes and technologies.
Mechanism of Action
The compound exerts its effects through interactions with biological targets , such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Molecular Targets and Pathways:
In enzyme inhibition, the compound may bind to the active site, preventing substrate access.
In receptor binding, it may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Tert-butyl N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)carbamate
Tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate
Uniqueness:
The uniqueness of tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate lies in its structural features, which allow for specific interactions with biological targets.
Its stability and reactivity make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(7-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-4-9(14-12)5-7-12/h9,14H,4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEKNMTVWUYRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(N1)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.